molecular formula C7H14ClNO2 B12117178 (2S,4S)-2-methylpiperidine-4-carboxylic acid hydrochloride

(2S,4S)-2-methylpiperidine-4-carboxylic acid hydrochloride

Cat. No.: B12117178
M. Wt: 179.64 g/mol
InChI Key: NGFVCCOFVLFVGW-GEMLJDPKSA-N
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Description

(2S,4S)-2-methylpiperidine-4-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields, including organic synthesis and medicinal chemistry. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-methylpiperidine-4-carboxylic acid hydrochloride typically involves diastereoselective synthesis methods. One common approach is the use of commercially available starting materials to achieve high diastereoselectivity through controlled transition states. For example, the synthesis may involve the formation of a tightly bound chelation-controlled transition state during a ring closure reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of advanced separation techniques to isolate the desired enantiomer from a racemic mixture .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-methylpiperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (2S,4S)-2-methylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding sites with high specificity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4S)-2-methylpiperidine-4-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which provides distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in applications requiring precise chiral control .

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

(2S,4S)-2-methylpiperidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-5-4-6(7(9)10)2-3-8-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m0./s1

InChI Key

NGFVCCOFVLFVGW-GEMLJDPKSA-N

Isomeric SMILES

C[C@H]1C[C@H](CCN1)C(=O)O.Cl

Canonical SMILES

CC1CC(CCN1)C(=O)O.Cl

Origin of Product

United States

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